molecular formula C15H12BrNO2 B1528704 5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole CAS No. 1432679-47-4

5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Cat. No. B1528704
CAS RN: 1432679-47-4
M. Wt: 318.16 g/mol
InChI Key: SCCIEJULFOJNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole (BMNO) is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a colorless solid with a melting point of 118-119°C and a boiling point of 205-206°C. BMNO is a versatile building block for organic synthesis as it can be used to prepare a wide range of compounds, including drugs, pesticides, and dyes. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 4-Amino-3- Derivatives for Anticancer Evaluation : A compound was synthesized and evaluated for its anticancer activity against various cancer types. The study highlights the process of creating derivatives through reactions involving aromatic aldehydes and the potential anticancer applications of these compounds (Bekircan et al., 2008).

  • Chemical Synthesis of 5-(4'-Methoxyphenyl)-oxazole Derivatives : This research outlines the synthesis of oxazole derivatives and their evaluation against Caenorhabditis elegans, demonstrating the compound's potential as an inhibitor (Yamamuro et al., 2015).

  • Development of New Pharmaceuticals Based on 1,2,4-Triazole Derivatives : The study explores the synthesis and physical-chemical properties of triazole derivatives, aiming to develop new medications with low toxicity and high efficiency. It also investigates the antimicrobial activity of these compounds (Samelyuk & Kaplaushenko, 2013).

  • Molecular Docking Studies of Benzimidazole Derivatives : A detailed analysis of the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking, to understand their potential as EGFR inhibitors (Karayel, 2021).

Chemical Synthesis and Characterization

  • Telescoping Process in Drug Discovery Synthesis : The improvement of the synthesis process for a key intermediate in drug discoveries, highlighting the optimization of synthetic routes to enhance efficiency and yield (Nishimura & Saitoh, 2016).

  • Synthesis and Antimicrobial Activities of Triazole Derivatives : This study focuses on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities, offering insights into the potential application of these compounds in addressing microbial resistance (Bektaş et al., 2007).

properties

IUPAC Name

5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCIEJULFOJNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Reactant of Route 3
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.